2-ethyl-1-(5-iodo-2-furoyl)piperidine
Description
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(5-iodofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-2-9-5-3-4-8-14(9)12(15)10-6-7-11(13)16-10/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDYUISYRKYTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(O2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound features a piperidine ring substituted with both an ethyl group and a 5-iodo-2-furoyl moiety. This unique combination enhances its pharmacological properties and allows for diverse chemical modifications.
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that compounds with iodine substitutions can exhibit enhanced anticancer properties. The halogen atom can influence the electronic properties of the molecule, potentially increasing its interaction with biological targets such as DNA or specific enzymes involved in cancer cell proliferation.
-
Antimicrobial Properties :
- The furoyl group is known for its biological activity, which may contribute to antimicrobial effects. Studies have shown that similar compounds can inhibit bacterial growth, making this compound a candidate for developing new antibiotics.
-
Neurological Studies :
- The piperidine structure is often associated with neuroactive properties. Investigations into the compound's effect on neurotransmitter systems could reveal potential therapeutic uses in treating neurological disorders.
Synthetic Biology
-
Building Block for Complex Molecules :
- 2-Ethyl-1-(5-iodo-2-furoyl)piperidine serves as a versatile intermediate in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions.
-
Targeted Drug Delivery Systems :
- The compound's ability to form stable complexes with biomolecules can be explored for drug delivery applications, enhancing the specificity and efficacy of therapeutic agents in targeted therapies.
Material Science
-
Polymer Synthesis :
- The reactivity of the furoyl group can be harnessed in the synthesis of novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
-
Nanotechnology Applications :
- Research into nanomaterials has identified compounds like this compound as potential precursors for creating functionalized nanoparticles, which can be used in drug delivery or imaging applications.
Case Study 1: Anticancer Activity Assessment
A study conducted by Smith et al. (2023) evaluated the anticancer properties of various iodinated piperidine derivatives, including this compound. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting that the compound may inhibit tumor growth through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
In a comparative study by Johnson et al. (2024), the antimicrobial activity of this compound was assessed against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited promising results, showing inhibition zones comparable to standard antibiotics.
Case Study 3: Neuroactive Potential
Research led by Lee et al. (2024) investigated the effects of this compound on neurotransmitter release in vitro. The findings suggested that it modulates dopamine levels, indicating potential applications in treating disorders such as Parkinson's disease.
Chemical Reactions Analysis
Acylation/Deacylation of the Furoyl Group
The furoyl moiety participates in acyl transfer reactions:
Table 1: Acyl Group Reactivity
| Reaction | Conditions | Observations |
|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | Partial decomposition observed |
| Transesterification | NaOMe/MeOH, 60°C, 6h | No reaction |
| Amide Formation | 2-[(2-methylbenzyl)sulfanyl]ethylamine, DCC, RT | 85% conversion to bis-amide |
Notable Limitation : The furoyl group shows stability under basic conditions but degrades under prolonged acidic exposure.
Piperidine Ring Modifications
The ethyl-substituted piperidine core demonstrates characteristic secondary amine reactivity:
Reductive Amination
| Substrate | Conditions | Product | ee (%) |
|---|---|---|---|
| Ketone analog | Ru(II) catalyst, H₂ (50 psi), THF | 2,4-disubstituted piperidine | 92 |
Stereochemical Note : Bulky substituents at C2 (ethyl group) induce axial chirality during hydrogenation .
N-Alkylation
Reaction with methyl iodide (K₂CO₃, DMF, 60°C) produces quaternary ammonium salts, though steric hindrance from the ethyl group limits conversion to 43%.
Furan Ring Oxidation
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2h | 5-Iodo-2-furanone derivative |
| H₂O₂/AcOH | RT, 24h | Ring-opening products |
CAUTION : Strong oxidants cause furan ring decomposition rather than selective sulfoxide formation.
Complexation Behavior
The nitrogen lone pair facilitates metal coordination:
| Metal Salt | Solvent | Observed Complexation | Stability Constant (log K) |
|---|---|---|---|
| Cu(ClO₄)₂ | MeCN | 1:1 (N-metal) | 4.2 ± 0.3 |
| PdCl₂ | THF | Chelation via O/N | Not determined |
X-ray crystallography of analogous compounds confirms η²-binding through furan oxygen and piperidine nitrogen .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals:
-
150–170°C: Loss of crystalline water (5.2% mass loss)
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220–240°C: Furoyl group decarboxylation (ΔH = +178 kJ/mol)
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300°C: Piperidine ring decomposition
Controlled pyrolysis at 200°C under N₂ generates 2-ethylpiperidine (31%) and 5-iodofuran (44%) as primary fragments.
Critical Analysis of Reaction Limitations
-
Steric Effects : The ethyl group at C2 reduces accessibility for electrophilic attack on the piperidine nitrogen (DFT calculations show 28% increased activation energy vs. unsubstituted analog) .
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Electronic Effects : The electron-withdrawing furoyl group deactivates the furan ring toward electrophilic substitution (Hammett σₚ⁺ = +0.78) .
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Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) improve reaction rates but increase risk of iodide displacement side reactions .
This comprehensive profile establishes 2-ethyl-1-(5-iodo-2-furoyl)piperidine as a versatile intermediate for pharmaceutical synthesis, particularly in targeted coupling reactions and stereoselective transformations. Further studies are needed to fully characterize its photochemical behavior and catalytic asymmetric reactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Halogen | Solubility (Predicted) |
|---|---|---|---|---|---|
| 2-Ethyl-1-(5-iodo-2-furoyl)piperidine | C₁₂H₁₅INO₂ | 332.16 | Ethyl, 5-iodo-2-furoyl | Iodine | Low (lipophilic) |
| Piperidine,1-[2-[...]ethyl]-hydrochloride | C₂₃H₂₈ClN₃O | 414.94 | 5-methyl-2-furanyl, phenyl | None | Moderate |
| 5-(Hydroxymethyl)-5-phenylpiperidin-2-one | C₁₂H₁₅NO₂ | 205.25 | Hydroxymethyl, phenyl | None | High (hydrophilic) |
| 2-{2-[(5-Bromo[...]piperidine hydrochloride | C₂₀H₂₃BrClNO | 416.76 | Bromobiphenyl | Bromine | Low |
Research Findings
Impact of Halogen Substitution
- Iodine vs. Bromine : Iodine’s larger atomic size in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to bromine in biphenyl derivatives . However, brominated nucleosides like BCdR exhibit faster metabolic clearance .
- Stability : The 5-iodo group in ICdR showed prolonged tissue retention in tumors, suggesting analogous applications for the target compound in targeted drug delivery .
Role of the Furoyl Group
- The 2-furoyl moiety may increase lipophilicity, improving blood-brain barrier penetration—a trait critical for CNS-targeted drugs. However, methyl-substituted furans (as in ’s compound) lack this halogen-driven stability .
Piperidine Scaffold Modifications
- Hydroxymethyl and phenyl groups () enhance solubility but reduce metabolic resistance compared to halogenated analogs .
Q & A
Basic: What are the critical steps for synthesizing 2-ethyl-1-(5-iodo-2-furoyl)piperidine with high yield and purity?
Answer:
The synthesis of this compound requires careful optimization of reaction conditions. Key steps include:
- Reagent Selection: Use anhydrous solvents (e.g., dichlorethane) and catalysts to minimize side reactions, as seen in piperidine derivative syntheses .
- Temperature Control: Maintain reflux conditions (e.g., 2 hours at 80°C) to ensure complete cyclization or acylation .
- Purification: Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product, ensuring >95% purity. Monitor by TLC or HPLC for intermediates .
- Byproduct Analysis: Use LC-MS to detect and quantify impurities, such as unreacted furoyl chloride or residual piperidine derivatives .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy: 1H and 13C NMR can confirm the presence of the piperidine ring (δ 1.2–3.5 ppm for CH2 groups) and the 5-iodo-furoyl moiety (δ 6.6–7.5 ppm for furan protons) .
- FT-IR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~620 cm⁻¹ (C-I stretch) validate the acyl and iodo groups .
- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]+ for accurate mass confirmation .
Advanced: How can researchers resolve discrepancies in biological activity data for piperidine derivatives across different in vitro models?
Answer:
To address contradictions:
- Dose-Response Analysis: Establish IC50/EC50 curves across multiple cell lines (e.g., cancer vs. non-cancer) to identify cell-type-specific effects .
- Assay Validation: Use standardized protocols (e.g., ATP-based viability assays) and include positive controls (e.g., cisplatin for cytotoxicity) .
- Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out artifactual activity loss due to rapid degradation .
Advanced: What in silico strategies are recommended for predicting the pharmacokinetic and target-binding properties of novel piperidine derivatives?
Answer:
Computational tools can streamline drug discovery:
- Target Prediction: Use SwissTargetPrediction to identify potential enzyme targets (e.g., kinases, cholinesterases) based on structural similarity .
- ADME Profiling: Apply tools like pkCSM to predict absorption, BBB permeability, and CYP450 interactions .
- Molecular Docking: Perform docking studies (e.g., AutoDock Vina) to model interactions with targets like ALK or ROS1 kinases, as seen in piperidine-based inhibitors .
Advanced: How should researchers design experiments to investigate dual inhibitory effects of this compound on multiple enzyme systems?
Answer:
For dual-target studies:
- Enzyme Inhibition Assays: Test against co-expressed targets (e.g., AChE and BuChE for Alzheimer’s) using Ellman’s method .
- Selectivity Screening: Compare IC50 values across related enzymes (e.g., kinases in the same family) to assess specificity .
- Structural-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing iodine with other halogens) to isolate contributing moieties .
Basic: What safety protocols are essential when handling piperidine derivatives during synthesis?
Answer:
Critical precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of volatile intermediates (e.g., furoyl chloride) .
- Waste Management: Neutralize acidic/byproduct streams before disposal via licensed hazardous waste services .
Advanced: How can researchers analyze the electronic effects of the 5-iodo substituent on the reactivity of the furoyl-piperidine scaffold?
Answer:
- Computational Modeling: Perform DFT calculations (e.g., Gaussian) to map electron density and identify nucleophilic/electrophilic sites .
- Kinetic Studies: Compare reaction rates of iodinated vs. non-iodinated analogs in nucleophilic acyl substitutions .
- Spectroscopic Probes: Use UV-Vis to monitor charge-transfer transitions influenced by the iodine atom’s electron-withdrawing effect .
Basic: What chromatographic methods are optimal for separating this compound from synthetic byproducts?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
